Calcium silicate hydrate

Description

Properties

IUPAC Name |

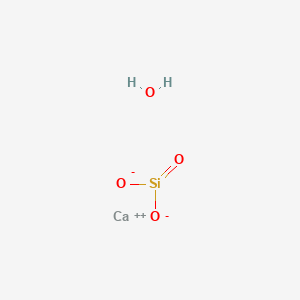

calcium;dioxido(oxo)silane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O3Si.H2O/c;1-4(2)3;/h;;1H2/q+2;-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDKGEDPBONMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Si](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932194 | |

| Record name | Calcium oxosilanebis(olate)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14404-64-9, 1344-96-3 | |

| Record name | Silicic acid (H2SiO3), calcium salt (1:1), monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium silicon oxide, hydrate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium oxosilanebis(olate)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure and Reaction Dynamics

Mechanochemical synthesis involves high-energy ball milling of CaO and SiO₂ precursors to induce solid-state reactions. Source utilized this method with CaO/SiO₂ ratios ranging from 1.0 to 2.0, achieving nanoparticles via prolonged grinding. The absence of solvents reduces contamination risks, while the mechanical energy promotes the formation of crystalline C-S-H (Ca₁.₅SiO₃.₅·xH₂O) with a layered structure. Particle size distribution analyses revealed a median diameter of 450 nm, with agglomeration mitigated through ethanol dispersants.

Hydration Acceleration and Strength Development

Incorporating mechanochemically synthesized C-S-H seeds (3 wt%) into Portland cement reduced the hydration induction period by 28.03% and enhanced 24-hour compressive strength by 78%. However, efficacy varied with cement type: white cement exhibited lower reactivity due to its higher alite content and reduced nucleation sites. This disparity underscores the need for method customization based on application-specific cement chemistry.

Solution-Based Precipitation Techniques

Double Decomposition Method

The double decomposition of calcium nitrate (Ca(NO₃)₂·4H₂O) and sodium silicate (Na₂SiO₃·5H₂O) remains a cornerstone for synthesizing C-S-H gels. Source optimized this approach by maintaining a Ca/Si ratio of 2.0 and pH 13.3, achieving homogeneous precipitation. Two variants were explored:

-

Dropwise addition : Gradual introduction of Ca(NO₃)₂ into a Na₂SiO₃-NaOH solution, yielding amorphous C-S-H with a specific surface area of 120 m²/g.

-

Micromixer-assisted synthesis : Rapid mixing in a microfluidic reactor produced smaller particles (≈80 nm) with enhanced reactivity, attributed to reduced Ostwald ripening.

Post-synthesis washing with water-ethanol mixtures removed residual Na⁺ and NO₃⁻ ions, critical for minimizing efflorescence in cementitious composites.

Structural Evolution and Solubility Trends

Source compared C-S-H derived from double decomposition with hydrated tricalcium silicate (C₃S). At Ca/Si ratios >1.5, double decomposition yielded semi-crystalline phases resembling jennite, whereas C₃S hydration produced tobermorite-like structures. Solubility studies revealed that jennite-like C-S-H exhibits lower Ca²⁺ ion release (0.8 mM vs. 1.2 mM for tobermorite-like phases), impacting long-term durability in aggressive environments.

Hydrothermal Synthesis Using Natural Precursors

Raw Material Selection and Autoclave Parameters

Hydrothermal methods leverage geologically abundant materials like opoka (biogenic silica) and granite sawing waste. Source combined these with lime (CaO) at Ca/Si = 1.0, subjecting suspensions to 200°C for 12–72 hours in PTFE-lined autoclaves. The high-temperature water-mediated reactions facilitated the crystallization of xonotlite (Ca₆Si₆O₁₇(OH)₂) and 1.13 nm tobermorite (Ca₅Si₆O₁₆(OH)₂·8H₂O).

Porosity and Thermal Stability

C-S-H synthesized from granite waste exhibited a mesoporous structure (pore diameter: 3.8 nm) and specific surface area of 98 m²/g, suitable for catalytic applications. Thermal treatment at 800°C induced recrystallization to wollastonite (CaSiO₃), with linear shrinkage below 5%—a marked improvement over conventional gels (≈15% shrinkage).

High Ca/Si Ratio C-S-H Synthesis

Overcoming Phase Separation Challenges

Conventional methods struggle to achieve Ca/Si >1.5 without precipitating portlandite (Ca(OH)₂). Source resolved this by precisely controlling reactant concentrations (0.2M Ca(NO₃)₂, 0.1M Na₂SiO₃), pH (12.8–13.2), and mixing shear rates (500 rpm). The resultant single-phase C-S-H had Ca/Si ratios up to 2.0, stabilized by interlayer Ca²⁺ ions that strengthen hydrogen bonding between silicate chains.

Atomic-Level Structural Insights

Dynamic nuclear polarization-enhanced NMR revealed that high Ca/Si C-S-H contains bridging interlayer Ca²⁺ ions, which distort silicate tetrahedra and create strained Si-O-Si bonds. These structural defects enhance reactivity with CO₂, enabling carbonation-resistant cements.

Impact of Preparation Variables on C-S-H Properties

Ca/Si Ratio and Hydration Kinetics

Table 1 summarizes the effect of Ca/Si ratio on hydration properties:

| Ca/Si Ratio | Induction Period (h) | 24h Compressive Strength (MPa) | Dominant Phase |

|---|---|---|---|

| 1.0 | 8.2 | 18.7 | Tobermorite-like |

| 1.5 | 6.1 | 32.4 | Jennite-like |

| 2.0 | 5.3 | 41.9 | High Ca/Si C-S-H |

Higher Ca/Si ratios accelerate hydration by providing additional Ca²⁺ for nucleation but require stringent stoichiometric control to avoid phase segregation.

Chemical Reactions Analysis

Formation Reactions

The hydration of tricalcium silicate () and dicalcium silicate () can be summarized by the following equations:

-

Hydration of Tricalcium Silicate:

-

Hydration of Dicalcium Silicate:

Reaction Mechanism

The hydration process occurs in several stages:

-

Induction Stage: Initial dissolution of the silicates occurs, leading to the formation of hydroxylated species.

-

Acceleration Stage: Rapid polymerization occurs, forming dimeric and oligomeric units (Q1 and Q2 species), which are essential for C-S-H gel formation.

-

Deceleration Stage: As hydration progresses, the rate decreases due to the densification of hydration products and reduced surface area for further reactions .

Analytical Techniques

Various analytical methods are employed to study C-S-H:

-

Isothermal Calorimetry: Used to measure the heat flow associated with hydration reactions, providing insights into reaction kinetics.

-

X-ray Diffraction (XRD): Helps identify crystalline phases present in the hydrated products.

-

Nuclear Magnetic Resonance (NMR): Offers detailed information on the local molecular structure and dynamics during hydration .

Reaction Kinetics and Activation Energy

Research indicates that varying the calcium-to-silicon ratio significantly affects the activation energy and reaction rates:

-

Increasing the Ca/Si ratio enhances C-S-H formation but can also lead to higher activation energies when polymers are incorporated into the mixture .

-

The presence of polymers such as poly(acrylamide-co-acrylic acid) can retard early hydration but may improve long-term properties by controlling microstructural development .

Activation Energy Values for Different C-S-H Mixtures

| Sample | Ca/Si Ratio | Activation Energy (kJ/mol) |

|---|---|---|

| CSH1 | 0.8 | 45 |

| CSH2 | 1.0 | 42 |

| CSH3 (with polymer) | - | 78 |

| CSH4 (with more polymer) | - | 70 |

Scientific Research Applications

Construction Materials

Strength and Durability

Calcium silicate hydrate is essential for the mechanical strength of concrete. It contributes to the compressive strength and durability of cement-based materials. The microstructure of C-S-H influences the mechanical properties significantly, with variations in Ca/Si ratios affecting performance. For instance, increasing the Ca/Si ratio enhances the formation of C-S-H and reduces activation energy during hydration, leading to improved strength characteristics .

Table 1: Mechanical Properties of Concrete with Varying C-S-H Ratios

| Ca/Si Ratio | Compressive Strength (MPa) | Flexural Strength (MPa) |

|---|---|---|

| 0.8 | 30 | 5 |

| 1.0 | 35 | 6 |

| 1.2 | 40 | 7 |

Waste Stabilization

This compound plays a pivotal role in the stabilization and solidification of hazardous wastes. It can encapsulate heavy metals and organic contaminants, reducing their mobility and toxicity in the environment. The solidification/stabilization technology utilizing C-S-H has been recognized as effective for treating various hazardous waste types, making it a preferred choice in remediation projects .

Case Study: Heavy Metal Stabilization

In a study involving contaminated soil treated with C-S-H, it was found that lead and cadmium leaching was significantly reduced after treatment. The C-S-H formed a stable matrix that immobilized these metals, demonstrating its efficacy in environmental cleanup efforts .

Environmental Remediation

C-S-H is utilized in various environmental applications, including carbon capture and storage (CCS). Its ability to react with carbon dioxide allows it to sequester CO2 effectively, thus contributing to efforts aimed at mitigating climate change.

Table 2: Carbon Sequestration Potential of C-S-H

| Condition | CO2 Sequestration Rate (g CO2/kg C-S-H) |

|---|---|

| Ambient Conditions | 5 |

| Elevated Pressure | 15 |

| High Humidity | 10 |

As a Binder in New Materials

Recent research has focused on developing new synthetic binders based on this compound combined with polymers like styrene-butadiene rubber (SBR). These hybrid materials exhibit enhanced toughness and bond strength compared to traditional binders .

Case Study: Polymer-Modified C-S-H Binder

An experimental investigation showed that by controlling the SBR content in synthetic this compound binders, significant improvements in mechanical properties were achieved. The new binder demonstrated a lower elastic modulus while maintaining high tensile strength, indicating potential for use in flexible construction applications .

Nanotechnology Applications

The nanoscale properties of this compound are being explored for advanced applications such as drug delivery systems and nanocomposites. The ability to manipulate the microstructure at the nanoscale opens avenues for innovative uses beyond traditional construction materials.

Research Insight: Nanoscale Manipulation

Studies have indicated that controlling the nanoscale packing of C-S-H can significantly enhance its chemical resilience against environmental attacks such as seawater corrosion and acid degradation . This property is crucial for developing long-lasting materials suitable for harsh conditions.

Mechanism of Action

The mechanism by which calcium silicate hydrate exerts its effects is primarily through its role in the hydration of cement. The compound forms a gel-like structure that fills the spaces between cement particles, binding them together and providing strength to the material. The molecular targets involved in this process include the calcium and silicon atoms, which form a network of silicate chains connected by calcium ions .

Comparison with Similar Compounds

Table 1: Compositional and Structural Comparison

Table 2: Performance Comparison

Key Research Findings

- C-S-H Stability : Carbonation remains a critical limitation; fly ash-derived C-S-H shows higher adsorption capacity (109.6–154.8 mg/g for Co²⁺) but suffers from CaCO₃ formation upon CO₂ exposure .

- Aluminum’s Role : In C-A-S-H, Al³⁺ replaces Si⁴⁺ in bridging sites, reducing CO₂ penetration and improving durability .

- Nanoscale Properties: Molecular dynamics simulations reveal C-S-H’s tensile strength (~1 GPa) and elastic modulus (~30 GPa) at the nanoscale, surpassing many hydrates .

Biological Activity

Calcium silicate hydrate (CSH) is a crucial compound in various biomedical applications, particularly in bone regeneration and dental treatments. Its biological activity is attributed to its unique physicochemical properties, including biocompatibility, bioactivity, and the ability to promote cellular responses. This article explores the biological activity of CSH through a detailed examination of its mechanisms, case studies, and research findings.

Overview of this compound

This compound is primarily formed during the hydration of Portland cement and is recognized for its role in cementitious materials. It consists of a complex structure that can influence biological processes, making it a valuable material in regenerative medicine.

Mechanisms of Biological Activity

- Osteogenic Differentiation : CSH promotes the differentiation of osteoblasts, which are critical for bone formation. Silicon ions released from CSH stimulate gene expression related to osteogenesis, enhancing bone regeneration .

- Angiogenesis : The presence of silicon ions also plays a role in angiogenesis—the formation of new blood vessels—by regulating cellular interactions and gene expression . This property is essential for ensuring adequate blood supply during tissue regeneration.

- Antibacterial Properties : CSH exhibits antibacterial activity, which is beneficial in preventing infections during surgical procedures or in dental applications. The release of hydroxyl ions creates an alkaline environment that inhibits bacterial growth .

- pH Regulation : The dissolution of CSH in aqueous environments leads to an increase in pH, which can positively influence cellular responses and enhance the healing process .

Case Study 1: Bone Regeneration

In a study involving rabbit calvarial defects, porous β-CSH was used to facilitate skull regeneration. The results indicated significant improvements in bone tissue repair compared to control groups . The study highlighted CSH's ability to support osteoconductivity and promote new bone formation.

Case Study 2: Dental Applications

CSH has been investigated for its use in vital pulp therapy due to its excellent sealing ability and biocompatibility. Research showed that CSH-based materials could effectively promote odontoblastic differentiation and enhance cell viability, making them suitable for dental applications .

Data Table: Biological Properties of this compound

Q & A

Q. What experimental methods are used to synthesize and stabilize C-S-H for controlled colloidal suspensions?

C-S-H is synthesized via precipitation reactions in aqueous systems, often stabilized by polyelectrolytes (e.g., comb-shaped polymers with charged monomers like acrylic acid or phosphate esters). These polymers prevent particle agglomeration by electrostatic repulsion and steric hindrance . Key steps include:

Q. How is the atomic and nanostructural characterization of C-S-H performed?

- Small-angle X-ray scattering (SAXS/USAXS): Quantifies fractal dimensions (e.g., 2.1 for planar aggregates) and particle size evolution during synthesis .

- Solid-state NMR (29Si, 27Al): Determines silicate chain polymerization (Q⁰–Q³ sites) and Al substitution in C-S-H .

- Transmission electron microscopy (TEM): Visualizes platelet orientation and aggregation modes (1D chains vs. 2D planes) .

Q. What is the role of C-S-H in accelerating cement hydration?

C-S-H seeds act as nucleation sites, reducing the induction period of tricalcium silicate (C₃S) hydration. The seeding efficiency depends on:

- Surface area: Loosely packed fractal aggregates (e.g., 2D planar structures) expose more active sites than dense particles .

- C/S ratio: Low-C/S (0.8–1.2) seeds enhance dissolution rates of C₃S by providing reactive silica .

Advanced Research Questions

Q. How do polymer-stabilized C-S-H suspensions evolve into fractal aggregates?

Fractal aggregation is time- and polymer-dependent:

- Initial stage (0–40 min): Primary particles (~12 nm thick platelets) form planar aggregates with fractal dimension Df ≈ 2.1.

- Later stage (>40 min): Aggregates grow anisotropically (e.g., branching networks), reducing Df to ~1.5 and lowering packing density (from 4.7% to 0.1%) .

- Polymer influence: Comb polymers with phosphate groups (Polymer 3) promote 2D aggregation, while others (Polymer 1) stabilize dispersed particles .

Q. How can doping with divalent ions (Zn²⁺, Mg²⁺) or fly ash alter C-S-H properties?

- Zn²⁺ doping: Substitutes Si in Q¹ (dimer) and Q²b (bridging) sites, elongating dreierketten silicate chains and enhancing mechanical strength .

- Fly ash incorporation: Increases silicate polymerization (higher Q²/Q¹ ratios) and enables Al substitution in C-S-H, confirmed by synchrotron X-ray spectromicroscopy and ²⁷Al NMR .

- Divalent ions (Ba²⁺, Mg²⁺): Alter morphology by disrupting Ca²⁺ coordination, favoring disordered C-S-H phases .

Q. How do contradictory solubility data for C-S-H reconcile in aqueous systems?

Two distinct C-S-H solubility models explain inconsistencies:

Q. What advanced kinetic models describe C-S-H growth and hydration?

- Boundary nucleation model: Fits early-stage C₃S hydration, where C-S-H grows at particle surfaces .

- Avrami equation: Quantifies time-dependent crystallization of C-S-H, with exponents n = 1.5–2.0 indicating diffusion-limited growth .

- Seeding kinetics: Synthetic C-S-H (C/S = 0.8) accelerates hydration by 30–50% via templated nucleation, validated by isothermal calorimetry .

Q. How does silicate polymerization influence C-S-H mechanical properties?

- Degree of polymerization (DP): Higher Q²/Q¹ ratios (from ²⁹Si NMR) correlate with increased compressive strength.

- Al substitution: Replaces Si in bridging sites, reducing cross-linking density but improving ductility .

- Zinc modification: Increases mean chain length from 5.2 (pure C-S-H) to 6.8 (Zn-doped), enhancing flexural strength by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.